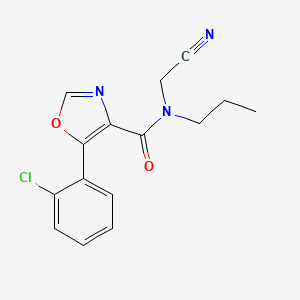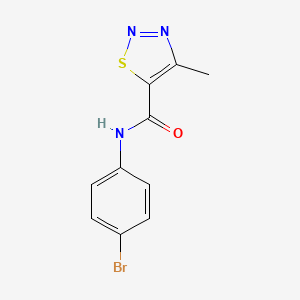
N-(4-bromophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of bromophenyl and thiadiazole. Bromophenyl compounds are aromatic compounds that contain a phenyl group substituted with a bromine atom . Thiadiazoles are heterocyclic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of similar compounds can be confirmed by their physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods including melting point determination, solubility testing, and spectroscopic analyses .Applications De Recherche Scientifique
Anticancer Applications
Novel pharmacophores containing the thiazole moiety have been synthesized and evaluated as potent anticancer agents. These compounds have shown significant in vitro anticancer activity against various cancer cell lines, highlighting the potential of thiadiazole derivatives in cancer treatment. The structure–activity relationships suggested based on their anticancer results indicate a promising avenue for the development of new anticancer drugs (Gomha et al., 2017). Additionally, compounds incorporating the thiadiazole scaffold have exhibited promising anticancer activity, with some showing GI50 values comparable to that of standard drugs, underscoring their potential as chemotherapeutic agents (Tiwari et al., 2017).
Antimicrobial Applications
Compounds synthesized from N-(4-bromophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide have been assessed for their antimicrobial activities, revealing promising results against a range of bacterial and fungal pathogens. This highlights the compound's role in the development of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Güzeldemirci & Küçükbasmacı, 2010). The exploration of these compounds for antituberculosis activity further expands their potential application in combating infectious diseases.
Synthesis and Chemical Properties
Research has also focused on the synthesis and chemical properties of thiadiazole derivatives, leading to the development of efficient synthetic routes and novel compounds with varied potential applications. For instance, microwave-assisted synthesis techniques have been employed to create thiadiazole derivatives efficiently, paving the way for the rapid development of compounds with potential biological activities (Mayhoub et al., 2011). The regioselective reactions and novel synthetic pathways being explored for these compounds demonstrate the versatility and potential of thiadiazole derivatives in various scientific and pharmacological applications.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3OS/c1-6-9(16-14-13-6)10(15)12-8-4-2-7(11)3-5-8/h2-5H,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWDMJNYWVVFDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2884453.png)

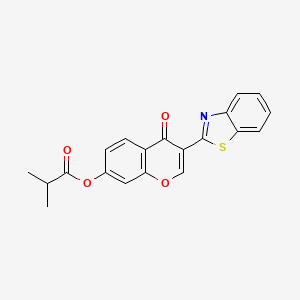
![3-(3-(4-fluorophenoxy)phenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2884460.png)
![1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2884461.png)
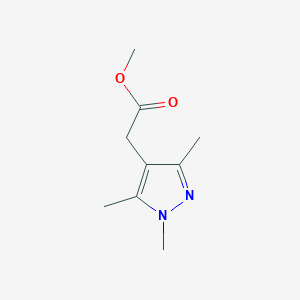

amine hydrobromide](/img/no-structure.png)
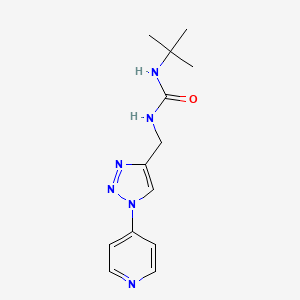
![N-[(1R*,4R*)-4-Aminocyclohexyl]propionamide hydrochloride](/img/structure/B2884469.png)
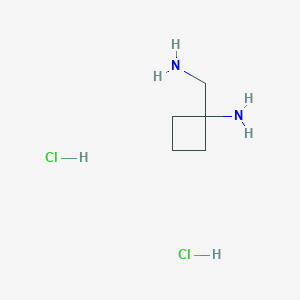
![N-[3-(1H-Pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide](/img/structure/B2884471.png)
![1-(Chloromethyl)-3-(2,6-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2884472.png)
